molecular formula C27H40O3 B3395929 Testosterone cypionate CAS No. 58-20-8

Testosterone cypionate

Cat. No. B3395929
CAS RN: 58-20-8
M. Wt: 412.6 g/mol
InChI Key: HPFVBGJFAYZEBE-UHFFFAOYSA-N
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Description

Testosterone cypionate is an oil-soluble 17 (beta)-cyclopentylpropionate ester of the androgenic hormone testosterone . It is a white or creamy white crystalline powder, odorless or nearly so and stable in air . It is insoluble in water, freely soluble in alcohol, chloroform, dioxane, ether, and soluble in vegetable oils . The chemical name for testosterone cypionate is androst-4-en-3-one, 17- (3-cyclopentyl-1-oxopropoxy)-, (17ß)- .


Synthesis Analysis

Testosterone and its derivatives are synthesized from androstenedione, its key starting material . The route of synthesis of testosterone is described in numerous patents .


Molecular Structure Analysis

The molecular formula of Testosterone cypionate is C27H40O3, and the molecular weight is 412.61 .


Chemical Reactions Analysis

Testosterone cypionate may raise your risk of developing blood clots in your lungs or the deep veins of your legs . It can also cause higher fasting insulin levels and impaired glucose tolerance .


Physical And Chemical Properties Analysis

Testosterone cypionate is a white or creamy white crystalline powder, odorless or nearly so and stable in air . It is insoluble in water, freely soluble in alcohol, chloroform, dioxane, ether, and soluble in vegetable oils .

Scientific Research Applications

Impact on HIV+ Men and Mood Disorders

Research indicates that testosterone cypionate has significant antidepressant effects in HIV+ men with hypogonadism, demonstrating improved mood among study participants. This study utilized biweekly intramuscular injections, highlighting the potential mental health benefits in addition to physical health improvements in this demographic (Rabkin, Wagner, & Rabkin, 1996).

Role in Erectile Function and Androgen Insufficiency

A comprehensive review of basic research and clinical data suggests that testosterone cypionate plays a crucial role in managing erectile dysfunction and androgen insufficiency. The findings underscore the hormone's essential function in regulating erectile physiology and propose a new clinical paradigm for treating men with these conditions (Traish, Goldstein, & Kim, 2007).

Historical and Biological Overview

A historical review of testosterone provides insights into its discovery and medical applications, including the development of testosterone cypionate. This narrative outlines testosterone's wide-ranging effects on human physiology and its enduring subject of research and controversy over the years (Freeman, Bloom, & McGuire, 2001).

Testosterone as a "Social Hormone"

Investigations into testosterone's causal influence on human social behaviors reveal its significant role in the search for and maintenance of social status. This research suggests that testosterone cypionate, among other forms, may influence social interactions, potentially through its effects on status-seeking behaviors (Eisenegger, Haushofer, & Fehr, 2011).

Metabolic Hormone Functions

Testosterone is identified as a key metabolic hormone, influencing carbohydrate, fat, and protein metabolism. Deficiency in testosterone, which can be treated with testosterone cypionate, is linked to metabolic syndrome, type 2 diabetes, and cardiovascular risk, underscoring its importance beyond reproductive functions (Kelly & Jones, 2013).

Safety And Hazards

Testosterone cypionate may increase your risk of a heart attack, stroke, or death . Using high doses of this drug for a long period of time can increase your risk of liver problems . This drug may raise your risk of developing blood clots in your lungs or the deep veins of your legs .

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h17-18,21-24H,3-16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFVBGJFAYZEBE-ZLQWOROUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=CC(=O)CC[C@]35C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901015617
Record name Testosterone cypionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Details 'FDA label'
Record name Testosterone cypionate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13943
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Mechanism of Action

The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5-alpha-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5-alpha-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects.
Record name Testosterone cypionate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13943
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Testosterone Cypionate

CAS RN

58-20-8
Record name Testosterone cypionate
Source CAS Common Chemistry
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Record name Testosterone cypionate [USP]
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Record name Testosterone cypionate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13943
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Testosterone cypionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17β-hydroxyandrost-4-en-3-one cyclopentylpropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TESTOSTERONE CYPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0XW1UBI14
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Melting Point

98-104ºC
Details 'MSDS'
Record name Testosterone cypionate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13943
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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